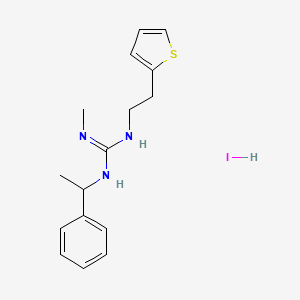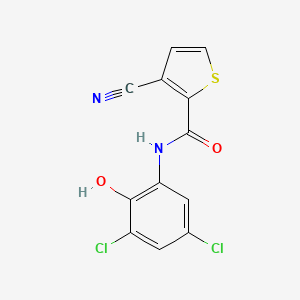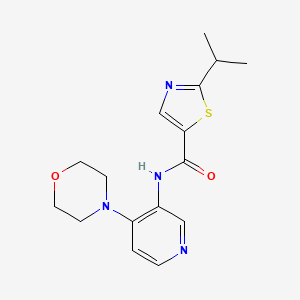
2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a guanidine derivative that has been studied extensively for its ability to interact with various biological targets.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide is not fully understood. However, it is believed to interact with various biological targets, including voltage-gated calcium channels, NMDA receptors, and GABA receptors. These interactions may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce pain by modulating the activity of pain-sensing neurons in the spinal cord.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its biological targets, making it a useful tool for studying their function. Additionally, it has been shown to have low toxicity, making it suitable for in vitro and in vivo experiments. One limitation of using 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and neuropathic pain. Additionally, further studies are needed to fully understand its mechanism of action and to identify other biological targets that it may interact with. Finally, the development of new synthesis methods that improve yield and purity may further facilitate its use in scientific research.
In conclusion, 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and selectivity, combined with its low toxicity, make it a useful tool for studying various biological targets. Future research on this compound may lead to the development of new treatments for neurological disorders and other conditions.
Métodos De Síntesis
The synthesis method for 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide involves the reaction of 2-thiopheneethylamine with 2-methyl-1-(1-phenylethyl)guanidine in the presence of hydroiodic acid. The product obtained is a hydroiodide salt of 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
2-methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S.HI/c1-13(14-7-4-3-5-8-14)19-16(17-2)18-11-10-15-9-6-12-20-15;/h3-9,12-13H,10-11H2,1-2H3,(H2,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILOQKJHVKSYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=NC)NCCC2=CC=CS2.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]-N-prop-2-enylacetamide](/img/structure/B7682169.png)

![3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)
![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682192.png)
![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)

![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682201.png)
![N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide](/img/structure/B7682208.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7682222.png)
![N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7682223.png)
![5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B7682227.png)
![1-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-3-(oxan-2-yl)propan-1-one](/img/structure/B7682240.png)
![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]-(2,2,6-trimethylmorpholin-4-yl)methanone](/img/structure/B7682253.png)